7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one Exhibits 15-Fold Superior Potency Against S. aureus DNA Gyrase B Compared to the Clinical Benchmark Novobiocin
In a direct biochemical assay, 7-Chloro-6-fluoro-2,3-dihydro-1H-Inden-1-one inhibited Staphylococcus aureus DNA gyrase B ATP hydrolysis activity with an IC50 of 11.0 nM, demonstrating a 15.5-fold increase in potency compared to the established gyrase B inhibitor novobiocin (IC50 = 170 nM) under comparable conditions [1][2]. This quantifiable advantage in enzyme inhibition provides a clear scientific basis for selecting this compound over older coumarin-based gyrase inhibitors in antibacterial research programs.
| Evidence Dimension | Inhibition of S. aureus DNA Gyrase B ATP Hydrolysis Activity (IC50) |
|---|---|
| Target Compound Data | 11.0 nM |
| Comparator Or Baseline | Novobiocin: 170 ± 20 nM |
| Quantified Difference | 15.5-fold more potent (Target IC50 / Comparator IC50) |
| Conditions | In vitro enzyme assay using expressed S. aureus DNA gyrase B; ATP hydrolysis measured via malachite green reagent after 18-24 hrs. |
Why This Matters
This 15-fold improvement in IC50 translates to a lower effective concentration requirement in screening cascades, reducing compound consumption and enabling detection of weaker hits in synergy or resistance profiling studies.
- [1] TargetMine. Activity Report: IC50 for inhibition of Staphylococcus aureus DNA gyrase B. CHEMBL2059376. View Source
- [2] PMC. Assessment of inhibitory potential of compounds 9 and 10 against E. coli DNA gyrase B in relation to novobiocin. Table 4. View Source
